molecular formula C8H8N2OS B3037628 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 50880-19-8

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No.: B3037628
CAS No.: 50880-19-8
M. Wt: 180.23 g/mol
InChI Key: YNNARZYNONKLIZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a heterocyclic compound that features a fused thieno-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which can be useful in drug development. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Uniqueness

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is unique due to its fused thieno-pyrazole ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNARZYNONKLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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